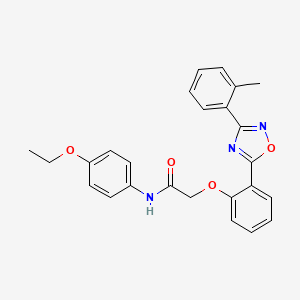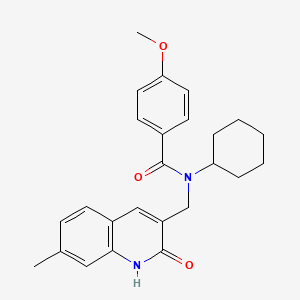
2-(N-phenethylmethylsulfonamido)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-phenethylmethylsulfonamido)-N-phenylacetamide, also known as PMSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSMP is a sulfonamide derivative, which means that it contains a sulfur atom bonded to an amine group and an aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been investigated as a potential antibacterial and antifungal agent due to its sulfonamide functional group, which is known to inhibit the growth of microorganisms. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In agriculture, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has also been studied as a potential insecticide due to its sulfonamide functional group, which is known to inhibit the activity of enzymes in insects.
In materials science, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been investigated as a potential modifier for polymers and as a potential precursor for the synthesis of metal sulfide nanoparticles.
Wirkmechanismus
The mechanism of action of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide depends on the specific application. In medicine, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is believed to exert its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of microorganisms. In cancer cells, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is believed to induce apoptosis by activating the mitochondrial pathway and inhibiting the activity of anti-apoptotic proteins.
In agriculture, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is believed to inhibit the growth of weeds and insects by interfering with the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide depend on the specific application and the dose used. In general, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is well-tolerated by living organisms at low doses, but can be toxic at high doses. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide has been shown to cause oxidative stress and DNA damage in some studies, but the significance of these effects in vivo is not yet clear.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide for lab experiments is its relatively low cost and ease of synthesis. 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is also stable under a wide range of conditions and can be stored for long periods of time without degradation. However, one of the limitations of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide. In medicine, future studies could focus on optimizing the antibacterial and antifungal activity of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide by modifying its chemical structure. Future studies could also investigate the potential of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide as a treatment for other diseases such as malaria and tuberculosis.
In agriculture, future studies could focus on optimizing the herbicidal and insecticidal activity of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide by modifying its chemical structure. Future studies could also investigate the potential of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide as a biopesticide that is less harmful to the environment than traditional chemical pesticides.
In materials science, future studies could focus on optimizing the properties of polymers modified with 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide and on developing new methods for the synthesis of metal sulfide nanoparticles using 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide as a precursor.
Overall, 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is a promising chemical compound with many potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide involves the reaction of N-phenethylmethylamine and N-phenylacetamide with sulfur dioxide in the presence of a catalyst such as zinc chloride or iron(III) chloride. The reaction takes place in an organic solvent such as chloroform or dichloromethane, and the product is isolated by filtration and recrystallization. The yield of 2-(N-phenethylmethylsulfonamido)-N-phenylacetamide is typically around 60-70%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19(13-12-15-8-4-2-5-9-15)14-17(20)18-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQCLAUNINLSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)






![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)


